molecular formula C22H19NO B14206074 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide CAS No. 785815-16-9

4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide

Cat. No.: B14206074
CAS No.: 785815-16-9
M. Wt: 313.4 g/mol
InChI Key: RBQDGTDQSWQWLT-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide is an organic compound with the molecular formula C22H19NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and phenylethenyl groups can enhance its interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

785815-16-9

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

4-methyl-N-[2-(2-phenylethenyl)phenyl]benzamide

InChI

InChI=1S/C22H19NO/c1-17-11-14-20(15-12-17)22(24)23-21-10-6-5-9-19(21)16-13-18-7-3-2-4-8-18/h2-16H,1H3,(H,23,24)

InChI Key

RBQDGTDQSWQWLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3

Origin of Product

United States

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